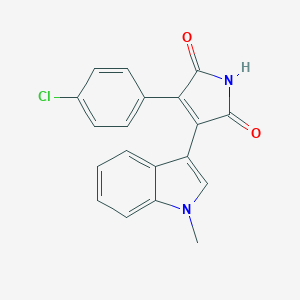
3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione, also known as 4-chloro-N-methyl-3-phenyl-2-pyrrolidinone, is a compound belonging to the family of pyrrolidinones. It is a heterocyclic compound with a five-membered ring system composed of one nitrogen atom, four carbon atoms and one oxygen atom. It is a white crystalline solid with a melting point of 132-134 °C and a molecular weight of 229.7 g/mol. The compound has a variety of uses in scientific research, such as in the synthesis of pharmaceuticals and in the study of biochemical and physiological effects.
科学研究应用
3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dioneethyl-3-phenyl-2-pyrrolidinone has a variety of uses in scientific research. It is used as an intermediate in the synthesis of a variety of pharmaceuticals, such as anticonvulsants, anti-anxiety agents, and anti-depressants. It is also used in the synthesis of other heterocyclic compounds, such as pyrrolidines, pyrrolizines, and pyrrolidinones. Additionally, it is used in the study of biochemical and physiological effects of various compounds.
作用机制
The mechanism of action of 3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dioneethyl-3-phenyl-2-pyrrolidinone is not fully understood. However, it is believed that the compound acts as an agonist at the serotonin 5-HT1A receptor. This receptor is involved in the regulation of anxiety and depression, and its activation by 3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dioneethyl-3-phenyl-2-pyrrolidinone may be responsible for its effects on these conditions.
Biochemical and Physiological Effects
3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dioneethyl-3-phenyl-2-pyrrolidinone has been studied for its effects on biochemical and physiological processes. Studies have shown that the compound has anxiolytic and antidepressant effects, as well as neuroprotective and neurogenic effects. Additionally, it has been shown to have anti-inflammatory and anti-oxidant effects.
实验室实验的优点和局限性
3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dioneethyl-3-phenyl-2-pyrrolidinone has several advantages for use in lab experiments. It is a relatively stable compound, with a melting point of 132-134 °C and a molecular weight of 229.7 g/mol. Additionally, it is easily synthesized from readily available starting materials. However, the compound does have some limitations for use in lab experiments. It is a relatively expensive compound, and its effects on biochemical and physiological processes are not fully understood.
未来方向
There are several potential future directions for the study of 3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dioneethyl-3-phenyl-2-pyrrolidinone. Further research could be conducted to explore the effects of the compound on other biochemical and physiological processes. Additionally, the compound could be studied for its potential use in the treatment of other disorders, such as schizophrenia and bipolar disorder. Furthermore, research could be conducted to explore the potential of the compound as an anti-cancer agent. Finally, research could be conducted to explore the potential of the compound as a tool for drug delivery.
合成方法
The synthesis of 3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dioneethyl-3-phenyl-2-pyrrolidinone can be achieved by a number of methods. One method involves the reaction of 4-chlorobenzaldehyde and dimethylformamide in the presence of a base such as sodium hydroxide. This reaction produces the desired compound in an overall yield of 85%. Another method involves the reaction of 4-chlorobenzaldehyde and ethyl formate in the presence of a base such as sodium hydroxide. This reaction produces the desired compound in an overall yield of 90%.
属性
IUPAC Name |
3-(4-chlorophenyl)-4-(1-methylindol-3-yl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2/c1-22-10-14(13-4-2-3-5-15(13)22)17-16(18(23)21-19(17)24)11-6-8-12(20)9-7-11/h2-10H,1H3,(H,21,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGVBRRKUKTEEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90416131 |
Source


|
| Record name | 3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione | |
CAS RN |
125313-99-7 |
Source


|
| Record name | 3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromobenzo[d]isothiazole](/img/structure/B179808.png)


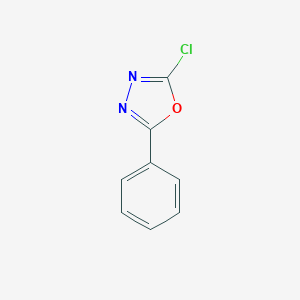
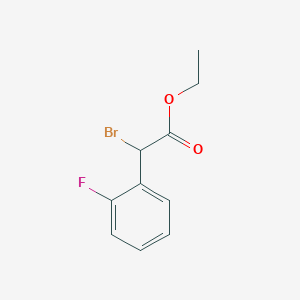

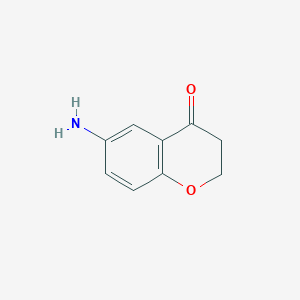
amine](/img/structure/B179824.png)
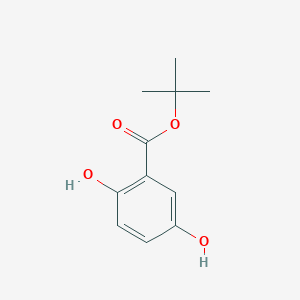


![Methyl 2-[(diphenylmethylidene)amino]prop-2-enoate](/img/structure/B179835.png)
![Imidazo[1,2-a]pyridine-3-sulfonic acid](/img/structure/B179839.png)